molecular formula C8H9NO2 B8757720 5-Propionylpyridin-2(1H)-one

5-Propionylpyridin-2(1H)-one

Cat. No.: B8757720
M. Wt: 151.16 g/mol
InChI Key: AUZKZFDECOIIPU-UHFFFAOYSA-N
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Description

5-Propionylpyridin-2(1H)-one is a pyridinone derivative characterized by a propionyl (CH₂CH₂CO-) substituent at the 5-position of the pyridin-2(1H)-one core. Pyridin-2(1H)-ones are heterocyclic compounds with a ketone group at the 2-position, conferring unique electronic and steric properties that make them valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-propanoyl-1H-pyridin-2-one

InChI

InChI=1S/C8H9NO2/c1-2-7(10)6-3-4-8(11)9-5-6/h3-5H,2H2,1H3,(H,9,11)

InChI Key

AUZKZFDECOIIPU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CNC(=O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following pyridin-2(1H)-one derivatives are structurally related to 5-propionylpyridin-2(1H)-one:

Compound Name Substituents Molecular Formula Key Distinguishing Features
5-Acetyl-1-methylpyridin-2(1H)-one 5-acetyl, 1-methyl C₈H₉NO₂ Methyl group at N1; acetyl at C5
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one 3-amino, 6-methyl, 4-phenyl C₁₂H₁₂N₂O Amino and phenyl groups enhance H-bonding
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 5-(3,5-difluorophenyl) C₁₁H₇F₂NO Fluorine substituents increase lipophilicity
5-(Hydroxymethyl)pyridin-2(1H)-one 5-hydroxymethyl C₆H₇NO₂ Polar hydroxymethyl group improves solubility

Key Observations :

  • Biological Relevance: Fluorinated derivatives (e.g., 5-(3,5-difluorophenyl)pyridin-2(1H)-one) exhibit improved pharmacokinetic profiles due to fluorine’s metabolic stability, whereas amino-substituted analogs (e.g., 3-amino-6-methyl-4-phenylpyridin-2(1H)-one) show promise in targeting eukaryotic initiation factor 4A3 (eIF4A3) .
Spectral Data Comparison

NMR and IR data for pyridin-2(1H)-one derivatives highlight substituent-dependent shifts:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Source
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one 6.69 (dd, J=2.0, 8.3 Hz), 8.66 (dd, J=1.9, 4.8 Hz) 158.5 (C=O), 122.4 (C-phenyl) 1585, 1620 (C=O, C=N)
5-Acetyl-1-methylpyridin-2(1H)-one Not explicitly reported Not explicitly reported N/A
5-(Hydroxymethyl)pyridin-2(1H)-one Not explicitly reported Not explicitly reported N/A

Analysis :

  • The ¹H NMR signal at δ 6.69–8.66 ppm corresponds to aromatic protons, with downfield shifts influenced by electron-withdrawing groups (e.g., acetyl, propionyl) .
  • IR bands near 1585–1620 cm⁻¹ are characteristic of conjugated carbonyl (C=O) and C=N stretching vibrations .

Comparison :

  • This compound may exhibit unique binding to proteins or nucleic acids due to its extended alkyl chain, differing from the compact acetyl or polar hydroxymethyl groups in analogs.

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